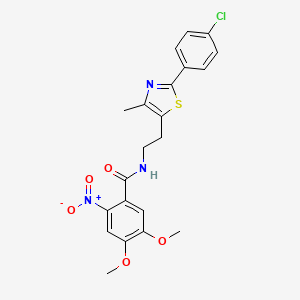

N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide

Description

Properties

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4,5-dimethoxy-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O5S/c1-12-19(31-21(24-12)13-4-6-14(22)7-5-13)8-9-23-20(26)15-10-17(29-2)18(30-3)11-16(15)25(27)28/h4-7,10-11H,8-9H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXIVBDQEPBFOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)C3=CC(=C(C=C3[N+](=O)[O-])OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide is a complex organic compound with significant biological activity attributed to its unique structural features. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C21H20ClN3O5S

- Molecular Weight : 461.9 g/mol

- CAS Number : 897612-11-2

The structure includes a thiazole ring, a chlorophenyl group, and a nitrobenzamide moiety, which are critical for its biological interactions.

Antimicrobial Properties

The thiazole component is known for its antimicrobial and antifungal properties. Studies indicate that compounds containing thiazole rings can inhibit the growth of various pathogens by disrupting their metabolic processes. The specific interactions with microbial enzymes and receptors are still under investigation but suggest a promising avenue for therapeutic development.

Enzyme Inhibition

Research has shown that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it could potentially modulate the activity of G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling . The inhibition of these receptors can lead to various physiological effects, including anti-inflammatory responses.

Case Studies and Research Findings

-

Anticancer Activity :

In vitro studies have demonstrated that similar compounds exhibit cytotoxic effects on cancer cell lines. For instance, derivatives of thiazole have been reported to induce apoptosis in tumor cells through the activation of caspases and disruption of mitochondrial membrane potential . -

Binding Affinity Studies :

Binding affinity assays using radiolabeled compounds have shown that this compound interacts with specific targets within cancer cells, suggesting its potential as an anticancer agent. The binding interactions were characterized using surface plasmon resonance (SPR) techniques . -

Pharmacological Profiles :

Pharmacological evaluations have indicated that this compound could possess anti-inflammatory properties. Preliminary data suggest that it may reduce the production of pro-inflammatory cytokines in vitro, providing a basis for further exploration in inflammatory disease models.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-chlorophenyl)-2-(4-methylthiazol-5-yl)acetamide | Similar thiazole ring | Antimicrobial activity |

| N-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide | Different substitution patterns | Varying biological activity |

The variations in substituent groups significantly affect the biological activity and stability of these compounds, highlighting the importance of structural modifications in drug design.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research indicates that the thiazole component of this compound contributes significantly to its antimicrobial efficacy. Thiazoles are known to interact with microbial enzymes, disrupting essential cellular functions. In vitro studies have demonstrated significant activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.

Antidiabetic Potential

Recent studies have explored the antidiabetic properties of compounds similar to N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide. For instance, derivatives of benzamide have shown promising results in inhibiting enzymes like α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. The structure-activity relationship (SAR) studies suggest that modifications in the functional groups can enhance inhibitory activity against these enzymes .

Cytotoxic Effects

The compound also exhibits cytotoxic effects against various cancer cell lines. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. The SAR data suggest that certain structural features are critical for enhancing its anticancer activity.

Case Study 1: Antimicrobial Activity

A study published in PubMed Central evaluated the antimicrobial properties of thiazole derivatives, including compounds similar to this compound. Results showed significant inhibition of bacterial growth against strains such as E. coli and S. aureus, indicating strong potential for further development as an antibiotic.

Case Study 2: Antidiabetic Activity

In another investigation focused on antidiabetic agents, a series of benzamide derivatives were synthesized and tested against α-glucosidase. The study found that specific substitutions on the benzamide structure led to enhanced inhibitory activity, suggesting that similar modifications could be applied to this compound for improved efficacy in diabetes management .

Summary of Findings

The applications of this compound span various fields within medicinal chemistry:

| Application | Details |

|---|---|

| Antimicrobial Activity | Effective against multiple bacterial and fungal strains; potential for new antibiotic development. |

| Antidiabetic Potential | Inhibits α-glucosidase; modifications may enhance efficacy against diabetes. |

| Cytotoxic Effects | Induces apoptosis in cancer cells; promising for anticancer drug development. |

| Mechanistic Insights | Interacts with specific protein targets; further studies needed to elucidate pathways involved. |

Comparison with Similar Compounds

Structural Analogues in Benzamide Derivatives

The compound shares a benzamide core with pesticidal agents such as etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) and diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) . Key differences include:

| Feature | Target Compound | Etobenzanid | Diflufenican |

|---|---|---|---|

| Benzamide Substituents | 4,5-dimethoxy, 2-nitro | 4-(ethoxymethoxy) | Pyridinecarboxamide backbone |

| Aromatic Groups | 4-Chlorophenyl-thiazole | 2,3-Dichlorophenyl | 2,4-Difluorophenyl + trifluoromethylphenoxy |

| Electron Effects | Mixed (NO₂: electron-withdrawing; OMe: donating) | Ethoxymethoxy (moderate donating) | Trifluoromethyl (strong withdrawing) |

Implications : The nitro group in the target compound may enhance electrophilic reactivity compared to etobenzanid’s ethoxymethoxy group. Diflufenican’s pyridinecarboxamide and trifluoromethyl groups likely improve lipid solubility and target binding .

Heterocyclic Moieties: Thiazole vs. Triazole/Thiadiazole

The thiazole ring in the target compound distinguishes it from triazole derivatives (e.g., compounds [7–9] in ) and thiadiazoles (e.g., N-[4-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide) .

Implications : Thiazoles are less prone to tautomerism than triazoles, simplifying spectral interpretation. The thiadiazole’s acetyl group in introduces distinct hydrogen-bonding capabilities compared to the target’s nitrobenzamide .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide?

Methodological Answer:

The compound’s synthesis involves multi-step organic reactions, including:

- Coupling Reactions : Use carbodiimide-based coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) with HOBt (1-hydroxybenzotriazole) to activate carboxylic acid intermediates for amide bond formation. This method minimizes racemization and improves yield .

- Thiazole Ring Formation : Condensation of 4-chlorophenyl-substituted precursors with thiourea or thioamides under acidic conditions to form the 4-methylthiazole moiety.

- Nitro Group Introduction : Nitration of the benzamide precursor using mixed acids (HNO₃/H₂SO₄) at controlled temperatures to avoid over-nitration .

Key Validation Steps : Monitor reaction progress via TLC and confirm final structure using IR (amide C=O stretch ~1640 cm⁻¹), ¹H-NMR (aromatic protons, methoxy groups), and elemental analysis .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identify functional groups (e.g., nitro group ~1520–1330 cm⁻¹, amide C=O ~1640 cm⁻¹) .

- ¹H-NMR : Resolve aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8–4.0 ppm), and ethylenic protons (δ ~2.5–3.5 ppm).

- ¹³C-NMR : Confirm quaternary carbons (e.g., nitro-substituted benzene, thiazole carbons) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .

Advanced: How can fluorescence properties of this compound be optimized for bioimaging applications?

Methodological Answer:

Fluorescence intensity is influenced by:

- Solvent Polarity : Use aprotic solvents (e.g., DMSO) to enhance quantum yield by reducing quenching .

- pH : Optimal fluorescence at pH 5–7 due to protonation/deprotonation effects on the nitro and methoxy groups .

- Temperature Control : Maintain 25°C to prevent thermal degradation of the nitrobenzamide moiety .

- Concentration : Avoid aggregation-induced quenching by working below 1 mM (LOD = 0.269 mg/L) .

Validation : Measure λex/λem (e.g., 340/380 nm) using spectrofluorometers and calculate binding constants via Stern-Volmer plots .

Advanced: What computational strategies are suitable for predicting the compound’s biological activity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or enzymes with thiazole-binding pockets). Focus on the 4-chlorophenyl and nitro groups as pharmacophores .

- QSAR Studies : Correlate substituent effects (e.g., methoxy vs. nitro positions) with bioactivity using descriptors like logP and Hammett constants .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS to validate binding modes .

Advanced: How can researchers address stability challenges during storage?

Methodological Answer:

- Light Sensitivity : Store in amber vials at -20°C to prevent nitro group photodegradation.

- Moisture Control : Use desiccants (silica gel) in storage containers to avoid hydrolysis of the amide bond.

- Analytical Monitoring : Perform HPLC purity checks monthly (C18 column, acetonitrile/water gradient) to detect degradation products .

Basic: What are the key considerations for designing biological assays with this compound?

Methodological Answer:

- Solubility : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid cytotoxicity.

- Positive Controls : Include structurally similar compounds (e.g., 4-chlorophenyl-thiazole derivatives) to benchmark activity .

- Dose-Response Curves : Test concentrations from 1 nM–100 µM to determine IC₅₀ values in enzyme inhibition assays .

Advanced: How can synthetic byproducts be minimized during amide bond formation?

Methodological Answer:

- Reagent Selection : Replace DCC with EDC·HCl for milder, water-compatible coupling.

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to separate unreacted 4-chloroaniline or nitrobenzamide precursors .

- Stoichiometry Optimization : Maintain a 1:1.2 molar ratio of carboxylic acid to amine to drive reaction completion .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Nitro Group Hazards : Wear nitrile gloves and work in a fume hood to avoid inhalation of nitro-containing dust.

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

Advanced: How can researchers resolve contradictory data in fluorescence vs. biological activity studies?

Methodological Answer:

- Control Experiments : Test fluorescence in assay buffers to rule out solvent or pH artifacts .

- Orthogonal Assays : Validate bioactivity using non-fluorescence-based methods (e.g., SPR or ITC) .

- Structure-Activity Relationship (SAR) : Synthesize analogs without nitro groups to isolate fluorescence-independent effects .

Advanced: What strategies improve yield in multi-step syntheses of this compound?

Methodological Answer:

- Intermediate Characterization : Use LC-MS after each step to identify and remove impurities early .

- Microwave-Assisted Synthesis : Reduce reaction times for nitration and amidation steps (e.g., 30 min at 100°C vs. 6 hrs conventional) .

- Catalytic Optimization : Employ Pd/C or CuI for efficient coupling of thiazole intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.